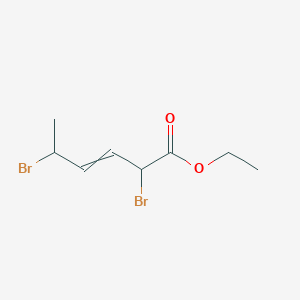
Ethyl 2,5-dibromohex-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,5-dibromohex-3-enoate is an organic compound with the molecular formula C8H12Br2O2 It is an ester derivative, characterized by the presence of two bromine atoms and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dibromohex-3-enoate can be synthesized through a multi-step process involving the bromination of hex-3-enoic acid followed by esterification. The bromination typically involves the addition of bromine (Br2) to hex-3-enoic acid in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions. The resulting dibromo compound is then esterified using ethanol (C2H5OH) and a catalyst such as sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pressure regulation is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dibromohex-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like dichloromethane (CH2Cl2).
Major Products Formed
Substitution: Formation of hydroxylated or aminated derivatives.
Elimination: Formation of hexadienes.
Addition: Formation of dibromo or dichloro derivatives.
Scientific Research Applications
Ethyl 2,5-dibromohex-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dibromohex-3-enoate involves its reactivity with nucleophiles and electrophiles. The bromine atoms and the double bond in its structure make it a versatile intermediate in organic reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or addition reactions.
Comparison with Similar Compounds
Ethyl 2,5-dibromohex-3-enoate can be compared with other similar compounds such as:
Ethyl 2-bromohex-3-enoate: Lacks one bromine atom, making it less reactive in substitution reactions.
Ethyl 2,5-dichlorohex-3-enoate: Contains chlorine atoms instead of bromine, which affects its reactivity and the types of reactions it undergoes.
Hex-3-enoic acid: The parent acid without esterification and bromination, showing different reactivity and applications.
This compound stands out due to the presence of two bromine atoms and a double bond, which confer unique reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
62006-45-5 |
|---|---|
Molecular Formula |
C8H12Br2O2 |
Molecular Weight |
299.99 g/mol |
IUPAC Name |
ethyl 2,5-dibromohex-3-enoate |
InChI |
InChI=1S/C8H12Br2O2/c1-3-12-8(11)7(10)5-4-6(2)9/h4-7H,3H2,1-2H3 |
InChI Key |
DWVFVLQKSMSYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=CC(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















